molecular formula C11H12O5 B3318352 2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid CAS No. 99470-00-5

2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid

Cat. No.: B3318352
CAS No.: 99470-00-5
M. Wt: 224.21 g/mol
InChI Key: KFIKFFKIHJWNMP-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid is an organic compound with the molecular formula C11H12O5. It is a solid, typically appearing as a colorless crystalline or powdery substance. This compound is known for its solubility in organic solvents such as ethanol, ether, and chloroform, while its solubility in water is relatively low .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid can be achieved through several methods. One common approach involves the esterification of 3-methoxy-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the subsequent reaction with bromoacetic acid under basic conditions . The reaction conditions typically include:

    Temperature: 60-80°C

    Catalysts: Sulfuric acid for esterification, sodium hydroxide for the subsequent reaction

    Solvents: Methanol for esterification, water for the subsequent reaction

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification and subsequent reactions in continuous flow reactors. This method ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

Scientific Research Applications

2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid involves its interaction with specific molecular targets. The ester and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

2-(3-methoxy-4-methoxycarbonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-9-5-7(6-10(12)13)3-4-8(9)11(14)16-2/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIKFFKIHJWNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244218
Record name 3-Methoxy-4-(methoxycarbonyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99470-00-5
Record name 3-Methoxy-4-(methoxycarbonyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99470-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(methoxycarbonyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dry 2 L 3-neck RBF fitted with an argon inlet, a thermometer, a magnetic stirring bar and a septum was charged with THF (220 mL) and diisopropylamine (54.6 mL, 0.39 mol, 1.2 eq). The resulting mixture was cooled to −50° C. and a solution of 2.5 M n-BuLi (156 mL, 0.39 mol, 1.2 eq) was added slowly via cannula. After 30 min of stirring at −50° C., the solution of LDA generated was cooled to −78° C. and HMPA (67.8 mL, 0.39 mol, 1.2 eq) was added, followed by a solution of methyl 2-methoxy-4-methylbenzoate 10b (57 g, 0.32 mol) in THF (220 mL), while maintaining the temperature at −78° C. The reaction mixture was stirred two more hours at −78° C., and then cannulated into a flask containing 100 g dry ice and THF (200 mL). After 30 min stirring at −78° C., the reaction mixture was allowed to warm up slowly to RT and then poured into water (1.5 L). The organic layer was separated and the aqueous layer was further extracted with ether (3×1 L). The water layer was acidified with a solution of 10% H2SO4 (150 mL) and the reaction product was extracted into CH2Cl2 (3×1.5 L). The combined organic extracts were dried over anhydrous Na2SO4, the solvent was removed under reduced pressure and the crude product was purified by flash chromatography (eluent EtOAc: hexane 3:7), followed by recrystallization from CH2Cl2:hexane 1:1 to afford pure methyl 4-carboxymethyl-2-methoxybenzoate 10c (38.8 g, 54.7% yield).
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
67.8 mL
Type
reactant
Reaction Step Four
Quantity
57 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
220 mL
Type
solvent
Reaction Step Seven
Quantity
54.6 mL
Type
reactant
Reaction Step Eight
Name
Quantity
220 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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